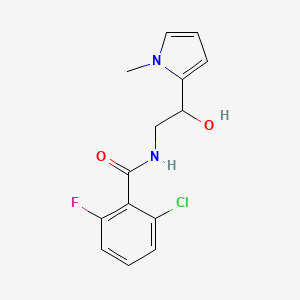

![molecular formula C31H34N2O5 B2862873 5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid CAS No. 2241128-79-8](/img/structure/B2862873.png)

5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is also known as (2S)-2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-2-[4-[(2-methyl-2-propanyl)oxy]carbonyl]amino]methyl]phenyl]acetic acid . It has a molecular formula of C29H30N2O6 . The average mass of the compound is 502.558 Da and the monoisotopic mass is 502.210388 Da .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . It also contains a tert-butoxycarbonyl (Boc) group, another common protecting group .Wissenschaftliche Forschungsanwendungen

Electrochromic and Electrofluorescent Applications

Research into electroactive polyamides incorporating bis(diphenylamino)-fluorene units has revealed their potential in creating materials with reversible multicolor electrochromic characteristics and strong fluorescence properties. Such materials exhibit excellent solubility, outstanding thermal stability, and can undergo over 1000 cyclic switches without degradation, making them suitable for applications in smart windows, displays, and fluorescence-based sensors (Sun et al., 2016).

Antitubercular Activity

The synthesis of 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues has shown promising antitubercular activity. One compound, in particular, exhibited significant inhibition against Mycobacterium tuberculosis strains, suggesting a potential pathway for developing new antitubercular agents (Ahsan et al., 2012).

Anticancer Activity

Schiff bases synthesized from diethylamino phenol derivatives have demonstrated cytotoxic activity against cancer cell lines, including HeLa and MCF-7. These compounds interact with DNA through electrostatic interactions, suggesting their potential as anticancer agents. The study highlights the synthesis, characterization, and mechanistic insights into their pro-apoptotic effects (Uddin et al., 2020).

Electrofluorescence and Electrochromic Properties

A series of novel polyamides with fluorene-based triphenylamine units have been developed, exhibiting solubility in polar solvents, good thermal stability, and reversible electrochemical properties. These polyamides change color in response to electrical stimuli, indicating their utility in electrochromic devices (Sun et al., 2015).

Sensing and Removal of Metal Ions

Nonconjugated biocompatible macromolecular luminogens have been designed for the sensitive detection and removal of Fe(III) and Cu(II) ions in water. These materials demonstrate excellent biocompatibility, efficient metal ion adsorption capacities, and potential applications in environmental remediation and sensing technologies (Dutta et al., 2020).

Mercury Sensing in Water

A red-emitting sensor has been synthesized for the specific detection of mercuric ions in aqueous solutions. This sensor offers turn-on and ratiometric sensing capabilities, highlighting its potential for environmental monitoring of mercury contamination (Nolan & Lippard, 2007).

Eigenschaften

IUPAC Name |

5-[2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O5/c1-31(2,19-29(35)36)18-28(34)33(3)17-16-21-12-14-22(15-13-21)32-30(37)38-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27H,16-20H2,1-3H3,(H,32,37)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXUUFXQOQUCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N(C)CCC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

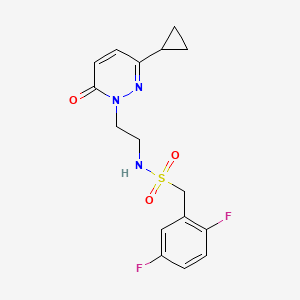

![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)

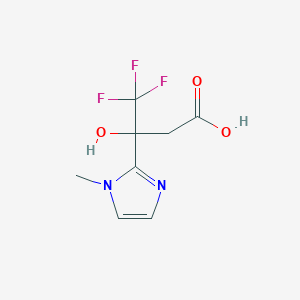

![8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B2862794.png)

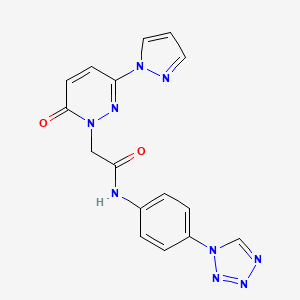

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)

![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)

![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)